

Application Note: 2,4-Dimethylnicotinamide in PARP Structure-Activity Relationship (SAR) Research

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Compound of Interest

Compound Name:	2,4-Dimethylnicotinamide
CAS No.:	72692-96-7
Cat. No.:	B1628935

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Abstract & Scientific Context

Poly(ADP-ribose) polymerases (PARPs) are enzymes that catalyze the transfer of ADP-ribose from NAD⁺ to target proteins, playing a critical role in DNA repair and genomic stability.[1][2][3][4][5] The catalytic domain of PARP1 contains a highly conserved "nicotinamide-binding pocket" that accommodates the nicotinamide moiety of NAD⁺.

2,4-Dimethylnicotinamide (2,4-DMN) is a substituted analog of nicotinamide (the endogenous pan-PARP inhibitor). Unlike potent clinical inhibitors (e.g., Olaparib) that extend into the adenosine binding pocket, 2,4-DMN is primarily used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the active site. Specifically, the methyl groups at the 2- and 4-positions introduce steric bulk that challenges the planar stacking interactions required for high-affinity binding, making 2,4-DMN a critical "molecular ruler" for mapping the exclusion zones of the PARP catalytic cleft.

Key Applications

- Steric Exclusion Mapping: Defining the spatial constraints of the PARP1/2 nicotinamide sub-site.
- Negative Control/Low-Affinity Probe: Validating the specificity of novel inhibitors by comparing them against sterically hindered analogs.
- NAD⁺ Mimicry Studies: Investigating the conformational interlocking of nicotinamide analogs during hydride transfer.

Chemical Properties & Handling

Property	Specification	Notes
Chemical Name	2,4-Dimethylnicotinamide	
CAS Number	72692-96-7	
Molecular Formula	C ₈ H ₁₀ N ₂ O	
Molecular Weight	150.18 g/mol	
Solubility	DMSO (up to 50 mM), Ethanol	Low solubility in pure water compared to Nicotinamide.
Storage	-20°C (Solid), -80°C (Solution)	Hygroscopic; store desiccated.
Stability	Stable in DMSO for 3 months at -80°C	Avoid repeated freeze-thaw cycles.

Reagent Preparation Protocol:

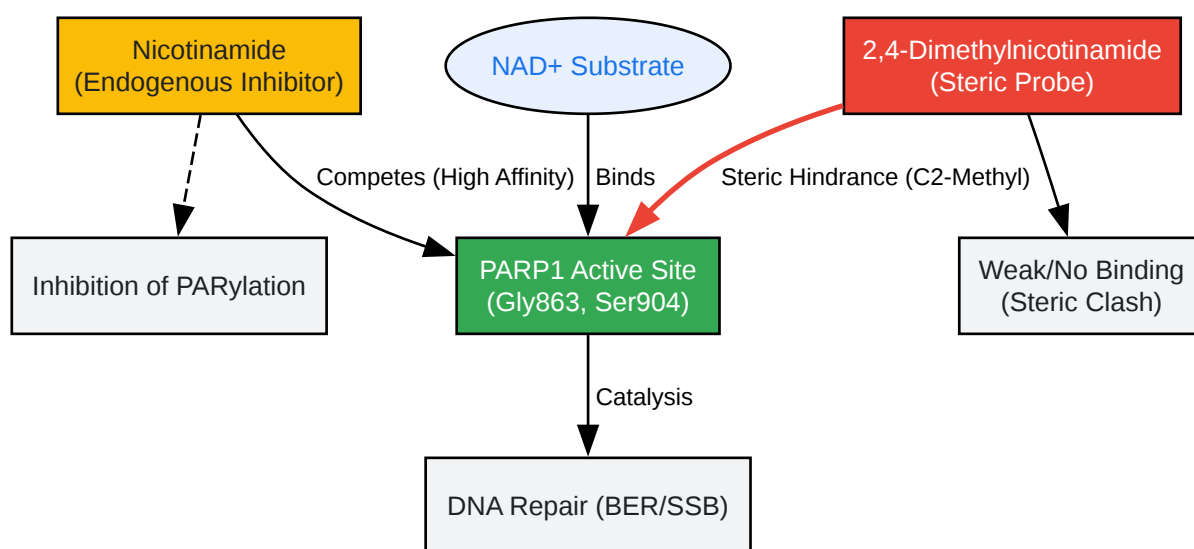
- Stock Solution (50 mM): Dissolve 7.5 mg of 2,4-DMN in 1 mL of anhydrous DMSO. Vortex for 1 minute until completely clear.
- Working Solution: Dilute the stock solution 1:1000 in assay buffer immediately prior to use to achieve a starting concentration of 50 µM.
- Vehicle Control: Prepare a matched DMSO control (e.g., 0.1% DMSO final concentration) to rule out solvent effects.

Mechanism of Action: The Steric Clash Hypothesis

Most PARP inhibitors function by competing with NAD⁺ for the catalytic site.[4] The binding energy is derived largely from hydrogen bonding with Gly863 and Ser904 (in PARP1) and pi-stacking interactions with Tyr907.

- Nicotinamide (Endogenous): Binds flat within the pocket.
- **2,4-Dimethylnicotinamide**: The methyl group at the C2 position creates a steric clash with the backbone of the catalytic loop, while the C4 methyl may interfere with the hydrophobic floor of the pocket. This "interlocking" effect often reduces inhibitory potency by orders of magnitude compared to unsubstituted nicotinamide, making it an excellent tool to prove that inhibition requires specific steric complementarity.

Diagram 1: PARP Inhibition & Steric Exclusion Pathway



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Caption: Comparative binding logic. Unlike Nicotinamide, 2,4-DMN faces steric repulsion at the active site, serving as a probe for spatial tolerance.

Experimental Protocols

Protocol A: In Vitro PARP1 Enzymatic Inhibition Assay (HTS Compatible)

Objective: To determine the IC₅₀ of 2,4-DMN relative to Nicotinamide and 3-Aminobenzamide (3-AB).

Materials:

- Recombinant Human PARP1 Enzyme (High Specific Activity).
- Substrate: Biotinylated NAD⁺.
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
- Activated DNA (Histone-free).
- Detection: Streptavidin-HRP + Chemiluminescent Substrate.

Step-by-Step Methodology:

- Plate Preparation: Coat a 96-well strip plate with Histones (1 mg/mL) overnight at 4°C. Wash 3x with PBS-T.
- Inhibitor Dilution: Prepare a serial dilution of 2,4-DMN ranging from 10 μM to 10 mM (due to expected lower potency). Include Nicotinamide (0.1 μM – 100 μM) as a positive control.
- Enzyme Mix: Dilute PARP1 enzyme (0.5 Units/well) in Assay Buffer containing Activated DNA.
- Reaction Initiation:
 - Add 20 μL of Inhibitor (2,4-DMN) to the wells.
 - Add 20 μL of PARP1 Enzyme Mix. Incubate for 15 min at RT (Pre-incubation allows inhibitor binding).
 - Add 20 μL of Biotin-NAD⁺ cocktail to initiate the reaction.
- Incubation: Incubate for 60 minutes at Room Temperature.
- Termination: Stop reaction with 50 μL of 50 mM Streptavidin-HRP in PBS-T. Incubate 30 min.

- Detection: Wash 5x with PBS-T. Add chemiluminescent substrate and read on a luminometer.
- Data Analysis: Plot RLU vs. Log[Concentration]. Calculate IC50 using a 4-parameter logistic fit.

Expected Results:

- Nicotinamide IC50: ~50–100 μM .
- 2,4-DMN IC50: Expected to be significantly higher (>500 μM or mM range) due to the C2-methyl steric clash. Note: If high inhibition is observed, check for compound aggregation or non-specific protein denaturation.

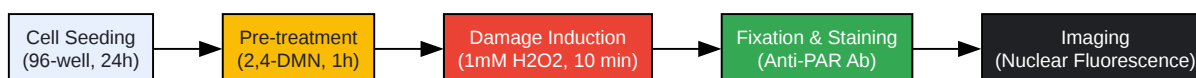
Protocol B: Cellular PAR Formation Assay (Immunofluorescence)

Objective: To assess if 2,4-DMN can permeate cells and inhibit PARP activity under oxidative stress conditions.

Materials:

- HeLa or MCF-7 cells.
- H_2O_2 (1 mM) to induce DNA damage and PARP activation.
- Anti-PAR antibody (Mouse monoclonal, 10H).
- Secondary Antibody (Goat anti-mouse Alexa Fluor 488).

Workflow Diagram:



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Caption: Workflow for assessing cellular PARP inhibition. Pre-treatment ensures inhibitor presence before DNA damage induction.

Step-by-Step Methodology:

- Seeding: Seed 5,000 cells/well in a black-walled 96-well plate. Incubate 24h.
- Treatment: Replace media with fresh media containing 2,4-DMN (1 mM, 500 μ M, 100 μ M). Include a DMSO control and a 10 μ M Olaparib positive control. Incubate for 1 hour at 37°C.
- Damage Induction: Add H₂O₂ to a final concentration of 1 mM directly to the wells. Incubate for exactly 10 minutes.
- Fixation: Aspirate media and immediately fix with ice-cold Methanol:Acetone (1:1) for 10 min at -20°C. (This preserves PAR chains better than PFA).
- Staining:
 - Block with 5% BSA/PBS for 30 min.
 - Incubate with Anti-PAR antibody (1:500) for 1h at RT.
 - Wash 3x PBS.
 - Incubate with Secondary Ab (1:1000) + DAPI for 45 min.
- Quantification: Image using a high-content imager. Measure mean nuclear intensity of the PAR signal (Green channel).

Troubleshooting & Validation

Issue	Probable Cause	Solution
Precipitation in Assay Buffer	Low aqueous solubility of 2,4-DMN.	Limit final concentration to <1 mM. Ensure DMSO <1% final.
No Inhibition Observed	Steric hindrance prevents binding (Expected).	This confirms the probe's utility as a negative control. Verify assay works with Nicotinamide.
High Background Signal	Non-specific binding of antibody.	Increase washing steps; use Methanol/Acetone fixation for PAR assays.

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